molecular formula C8H4FNO2 B1297172 6-Fluoroisatin CAS No. 324-03-8

6-Fluoroisatin

Cat. No. B1297172
CAS RN: 324-03-8
M. Wt: 165.12 g/mol
InChI Key: CWVFOAVBTUHQCZ-UHFFFAOYSA-N
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Description

6-Fluoroisatin is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of isatin, which is a heterocyclic compound. The 6-fluoroisatin has been used as a precursor in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 6-Fluoroisatin involves various chemical reactions. For instance, it has been synthesized by reacting isatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Another study reported the synthesis of 6-Fluoroisatin through an oxidative decarbonylation reaction of isatins, selectively mediated by peroxynitrite .


Molecular Structure Analysis

The molecular structure of 6-Fluoroisatin consists of a fluorine atom attached to an isatin core . The isatin core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The fluorine atom is attached at the 6-position of the isatin core .


Chemical Reactions Analysis

6-Fluoroisatin undergoes various chemical reactions. It has been used as a reaction-based probe for the detection of peroxynitrite using 19F magnetic resonance spectroscopy . It also reacts with carbonyl groups and other electron-rich molecules .

Scientific Research Applications

Magnetic Resonance Probes for Cell Detection

6-Fluoroisatin, along with 5-fluoroisatin, has been utilized in developing reaction-based probes for the detection of peroxynitrite (ONOO(-)) in living cells using (19)F magnetic resonance spectroscopy. This research highlights its potential in non-invasive cellular detection and monitoring of biochemical processes (Bruemmer et al., 2014).

Synthesis and Biological Evaluation in Drug Development

Research into the synthesis and biological evaluation of derivatives of 6-fluoroisatin, such as 3-arylurea-5-fluoroindolin-2-one derivatives, has demonstrated their potential in antitumor activities. This study contributes to fragment-based drug discovery, exploring new avenues for therapeutic agents (Yang et al., 2013).

Antiviral and Antimicrobial Research

Isatin derivatives, including 6-fluoroisatin, have been explored for their antiviral and antimicrobial properties. Research indicates that certain bis-Schiff bases of isatin exhibit activity against DNA and RNA viruses, contributing to the development of new antiviral agents (Jarrahpour et al., 2007).

Diagnostic Imaging Applications

6-Fluoroisatin has been examined for its role in diagnostic imaging. For instance, 6-[18F]-Fluoromaltose, a PET tracer developed using 6-fluoroisatin, has shown promise in imaging bacterial infections with high specificity. This novel application could significantly impact the clinical management of patients with infectious diseases (Gowrishankar et al., 2014).

Antidepressant-like Actions in Neuropsychopharmacology

In the field of neuropsychopharmacology, 6-fluoronorepinephrine, a derivative of 6-fluoroisatin, has been studied for its potential antidepressant-like effects. This research contributes to understanding the pharmacological treatment of depression and could lead to the development of new antidepressant drugs (Stone et al., 2011).

Crystal Structure and Computational Analysis

7-Fluoroisatin, a related compound, has been studied to understand its crystal structure and polymorphism. This research is significant in materials science and pharmaceutical development, illustrating the challenges in computational screening and crystal engineering (Mohamed et al., 2008).

Safety And Hazards

6-Fluoroisatin is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure .

properties

IUPAC Name

6-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVFOAVBTUHQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327394
Record name 6-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroisatin

CAS RN

324-03-8
Record name 6-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.6 g of 3-fluoroaniline were added to 590 mL of water followed by the addition of 17.2 g of trichloroacetaldehyde monohydrate, 21.9 g of hydroxyamine hydrochloride and 98.2 g of anhydrous sodium sulfate and stirring the mixture for 5 hours at 50° C. After cooling the resultant to room temperature and allowing to stand overnight, 31 mL of 2 N HCl were added thereto followed by stirring the mixture for 30 minutes and then filtering out the crystals. After drying the resulting crystals, the crystals were added to concentrated sulfuric acid heated to 70° C., followed by stirring the mixture for 1 hour at 80° C. to 90° C. The reaction mixture was poured over ice followed by extracting with ethyl acetate and washing with saturated saline. After drying the organic layer with magnesium sulfate, the solvent was distilled off under reduced pressure to obtain 7.96 g of a crude product of 6-fluoroisatin.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
590 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
98.2 g
Type
reactant
Reaction Step Two
Name
Quantity
31 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
VQ Yen, NP Buu-Hoi, ND Xuong - The Journal of Organic …, 1958 - ACS Publications
… difluoro- (II), and 5-bromo-6fluoroisatin (III). Although theSandmeyer isatin synthesis with 3-… of B-bromo-6-fluoroisatin, crystallizing from dilute acetic acid in shiny orange prisms, mp 252…
Number of citations: 57 pubs.acs.org
KJ Bruemmer, S Merrikhihaghi, CT Lollar… - Chemical …, 2014 - pubs.rsc.org
… We tested our first generation probes, 5-fluoroisatin and 6-fluoroisatin, for their 19 F NMR … 4 ppm) and from −44 to −52 ppm for 6-fluoroisatin (Δδ = 8 ppm). Complete conversion of isatin …
Number of citations: 37 pubs.rsc.org
K Bruemmer - 2014 - scholar.smu.edu
… Herein, we report two 19F magnetic resonance probes, 5-fluoroisatin and 6-fluoroisatin, for the specific detection of ONOO-. Fluoroisatins are capable of reacting with ONOO- through a …
Number of citations: 3 scholar.smu.edu
MR Almeida, GG Leitão, BV Silva… - Journal of the Brazilian …, 2010 - SciELO Brasil
… 6-fluoroisatin with 5.9 and 5.4 min retention times, respectively. 4-Fluoroisatin was obtained in a pure form in tubes 34-43 (2 mg, K D approx. 2.0) and 6-fluoroisatin … of the 6-fluoroisatin. …
Number of citations: 26 www.scielo.br
NP Buu-Hoï, G Saint-Ruf, P Jacquignon… - Journal of the Chemical …, 1963 - pubs.rsc.org
… The dimethylisatins and 6-fluoroisatin were prepared, by the Sandmeyer reaction, from the various xylidines or p-fluoroaniline, chloral hydrate, and hydroxylamine. A solution of 6,7-…
Number of citations: 1 pubs.rsc.org
DG O'sullivan, PW Sadler - Journal of the Chemical Society (Resumed …, 1956 - pubs.rsc.org
The vibrational spectra of isatin and a series of substituted isatins provide no support for the existence of a classical lactim structure in the solid state or in dilute solution in chloroform. …
Number of citations: 25 pubs.rsc.org
CH TIEMAN, MH GOLD - The Journal of Organic Chemistry, 1958 - ACS Publications
… difluoro- (II), and 5-bromo-6fluoroisatin (III). Although theSandmeyer isatin synthesis with 3-substituted anilines generally leads tomixtures of 4- and 6-substituted isatins, a single …
Number of citations: 1 pubs.acs.org
JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
… Herein we report the crystal structure of 6-fluoroisatin as part of a continuing study on the structure of halogenated isatins. The structure exhibits a near planar molecule with the non-…
Number of citations: 1 scripts.iucr.org
GS Chen, BV Bhagwat, PY Liao, HT Chen… - Bioorganic & medicinal …, 2007 - Elsevier
… Nucleophilic substitution of 5,6-difluoroisatin (4a) and 6-fluoroisatin (4b) with monoprotected 4-tert-butyloxycarbonylaminopropylamine (5) afforded 6-(N-Boc-aminopropylamino)isatins …
Number of citations: 11 www.sciencedirect.com
J Verbeek, J Eriksson, S Syvänen, M Huisman… - EJNMMI radiopharmacy …, 2018 - Springer
… 4-Fluoroisatin 3 and 6-fluoroisatin 4 were synthesized in an overall yield of 4 and 60%, respectively. These yields were slightly lower than those reported by Zhang et al (Zhang et al., …
Number of citations: 6 link.springer.com

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